4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: Involves 2-aminopyridine derivatives and α-bromocarbonyl compounds in neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis in a solvent-free environment suggests a scalable and eco-friendly approach that could be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Uniqueness
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-11-12-25-18(13-14)23-19(15-5-3-2-4-6-15)20(25)24-21(26)16-7-9-17(22)10-8-16/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOISRNEWALRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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